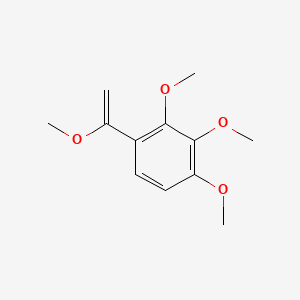
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene is an organic compound with a complex structure characterized by the presence of multiple methoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene can be achieved through several synthetic routes. One common method involves the condensation of guaiacol with acetyl chloride, followed by a series of reactions including hydrolysis, oxidation, and methylation . The process typically involves the use of reagents such as aluminium chloride, hydrogen peroxide, and dimethyl sulfate under controlled conditions to yield the desired product . Industrial production methods often focus on optimizing reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced methoxy derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene involves its interaction with various molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. The compound can form stable intermediates, which then undergo further transformations to exert its effects .
Comparaison Avec Des Composés Similaires
1,2,3-Trimethoxy-4-(1-methoxyvinyl)benzene can be compared with other methoxy-substituted benzene derivatives:
1,2,3-Trimethoxybenzene: Lacks the methoxyvinyl group, making it less reactive in certain coupling reactions.
1,2,4-Trimethoxybenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,3,5-Trimethoxybenzene: Used in different applications due to its symmetrical structure and distinct reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of methoxy-substituted benzenes in scientific research.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C12H16O4/c1-8(13-2)9-6-7-10(14-3)12(16-5)11(9)15-4/h6-7H,1H2,2-5H3 |
Clé InChI |
WTQNEKFLFUYLFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=C)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)


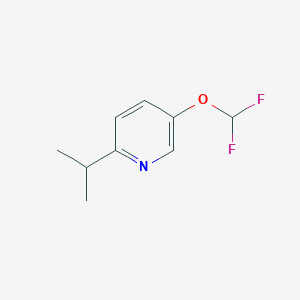
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
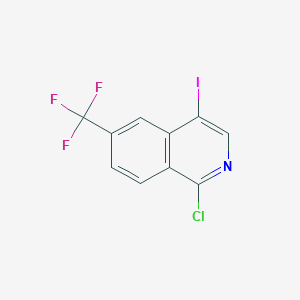
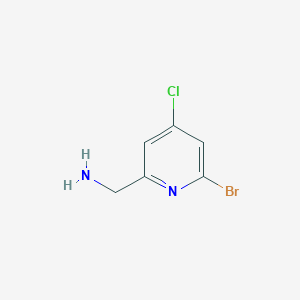
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)
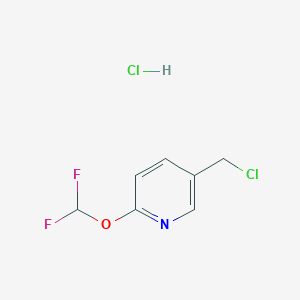
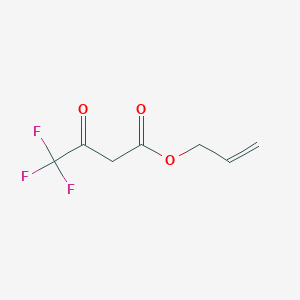
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
